molecular formula C12H12FN7O B3017681 2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol CAS No. 1286726-25-7

2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol

Cat. No.: B3017681
CAS No.: 1286726-25-7
M. Wt: 289.274
InChI Key: NNFKCWKRANGTKS-UHFFFAOYSA-N
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Description

2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol is a useful research compound. Its molecular formula is C12H12FN7O and its molecular weight is 289.274. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Photophysical Properties

  • Facile Synthesis and Photophysical Characteristics: Eltyshev et al. (2018) describe a convenient synthesis of dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-5-ones (DTPs), which includes 2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol. These compounds exhibit absorption in the ultraviolet region and good emission in the blue region, suggesting potential applications as organic fluorophores in fluorescence imaging and materials science (Eltyshev et al., 2018).

Chemical Properties and Reactions

  • Chemical Reactions and Synthesis Variations: Vas’kevich et al. (2006) explore the heterocyclization of related compounds, leading to the formation of triazolopyrimidines. Such studies contribute to understanding the chemical behavior and potential applications of similar compounds like this compound in various chemical contexts (Vas’kevich et al., 2006).

Potential Applications in Materials Science

  • Applications in Materials Science: The research by Sutherland et al. (1973) on the condensation reactions of amino-triazoles, which are structurally similar to this compound, highlights the potential applications of these compounds in materials science. The chemical versatility shown in these reactions indicates the possibility of using such compounds in the development of new materials (Sutherland et al., 1973).

Novel Synthesis Techniques

  • Innovative Synthesis Methods: Sun et al. (2011) demonstrate a solution-phase parallel synthetic method for 1,2,3-triazolo[4,5-d]pyrimidin-7-ones. This method could be adapted for the synthesis of this compound, showcasing the evolving techniques in the synthesis of complex organic compounds (Sun et al., 2011).

Biochemical Analysis

Biochemical Properties

It is known that triazolopyrimidines can interact with a variety of enzymes and proteins . The specific nature of these interactions would depend on the exact structure of the compound and the biochemical context in which it is present.

Cellular Effects

The cellular effects of 2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol are likely to be diverse, given the wide range of biological activities exhibited by triazolopyrimidines . These effects could include impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific effects would depend on the exact structure of the compound and the type of cells in which it is present.

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific nature of these interactions and effects would depend on the exact structure of the compound and the biochemical context in which it is present.

Properties

IUPAC Name

2-[[7-(4-fluoroanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN7O/c13-7-1-3-8(4-2-7)15-10-9-11(19-20-18-9)17-12(16-10)14-5-6-21/h1-4,21H,5-6H2,(H3,14,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFKCWKRANGTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC3=NNN=C32)NCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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